molecular formula C18H17N3O3 B12300285 Salicylamide, N-antipyrinyl- CAS No. 5712-95-8

Salicylamide, N-antipyrinyl-

Cat. No.: B12300285
CAS No.: 5712-95-8
M. Wt: 323.3 g/mol
InChI Key: MCIXCJIARTZWCW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Salicylamide, N-antipyrinyl- can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with 3-(N-ethyl-N-phenyl)-propanenitrile in the presence of d-phenylalaninol and zinc dichloride as a catalyst . The reaction is carried out under anhydrous and oxygen-free conditions in chlorobenzene, followed by purification through silica gel chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Salicylamide, N-antipyrinyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original compound with modified functional groups .

Mechanism of Action

The mechanism of action of Salicylamide, N-antipyrinyl- involves its interaction with molecular targets and pathways in the body. Salicylamide exerts its effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response . Antipyrine acts primarily in the central nervous system, increasing the pain threshold by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . The combination of these mechanisms results in a potent analgesic and antipyretic effect.

Comparison with Similar Compounds

Salicylamide, N-antipyrinyl- can be compared with other similar compounds such as ethenzamide, labetalol, medroxalol, lopirin, otilonium, oxyclozanide, salicylanilide, niclosamide, and raclopride . These compounds share some structural similarities and pharmacological properties but differ in their specific applications and mechanisms of action. For example, niclosamide is primarily used as an anthelmintic, while labetalol is a beta-blocker used in the treatment of hypertension . The uniqueness of Salicylamide, N-antipyrinyl- lies in its combined analgesic and antipyretic properties, making it a versatile compound for various therapeutic applications.

Properties

CAS No.

5712-95-8

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide

InChI

InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23)

InChI Key

MCIXCJIARTZWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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